![molecular formula C15H24N4O2 B2975915 (1R*,4R*)-tert-Butyl N-[4-(pyrimidin-4-ylamino)cyclohexyl]carbamate CAS No. 1448855-00-2](/img/structure/B2975915.png)
(1R*,4R*)-tert-Butyl N-[4-(pyrimidin-4-ylamino)cyclohexyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(1R*,4R*)-tert-Butyl N-[4-(pyrimidin-4-ylamino)cyclohexyl]carbamate” is a complex organic molecule. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also has a cyclohexyl group, which is a cycloalkane with the molecular formula C6H11, consisting of a ring of six carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine ring and the cyclohexyl group would likely contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrimidine ring, for example, might undergo reactions typical of aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique
Antiproliferative Applications
This compound has been identified as having potential antiproliferative effects, which could be beneficial in the treatment of various cancers. The pyrimidin-4-ylamino component is particularly noteworthy in this context, as similar structures have been found to inhibit cell growth .
Antimicrobial Activity
The structure of this compound suggests it could be effective in antimicrobial applications. Pyrimidine derivatives have historically shown significant activity against a range of bacterial strains, making them candidates for the development of new antibiotics .
Anti-Inflammatory and Analgesic Effects
Compounds with pyrimidine cores have been associated with anti-inflammatory and analgesic properties. This suggests that “(1R*,4R*)-tert-Butyl N-[4-(pyrimidin-4-ylamino)cyclohexyl]carbamate” could be explored for its potential use in managing pain and inflammation .
Hypotensive Properties
Pyrimidine derivatives have also been explored for their hypotensive effects, which could make this compound a candidate for the development of new treatments for high blood pressure .
Antihistaminic Activities
The compound’s potential antihistaminic activities could be beneficial in treating allergic reactions. This application is supported by the presence of the pyrimidine moiety, which is known to exhibit such effects .
Enzyme Inhibition
Given the structural similarity to other pyrimidine derivatives, there is a possibility that this compound could act as an inhibitor for various enzymes, such as acetylcholinesterase and carbonic anhydrases, which are targets in treating disorders like glaucoma and Alzheimer’s disease .
Anticancer Profile
The pyrimidin-4-ylamino component of the compound has been linked to inhibitory effects on specific cancer targets, suggesting a potential role in cancer therapy. This could lead to the development of new anticancer drugs .
Environmental Applications
Research into the degradation of similar compounds indicates potential environmental applications, such as the microbial degradation of sulfonamide antibiotics. This could provide a novel pathway for environmental detoxification and help mitigate antibiotic resistance propagation .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl N-[4-(pyrimidin-4-ylamino)cyclohexyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)19-12-6-4-11(5-7-12)18-13-8-9-16-10-17-13/h8-12H,4-7H2,1-3H3,(H,19,20)(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUYWVPJEGVCHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NC2=NC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901130132 |
Source


|
| Record name | Carbamic acid, N-[trans-4-(4-pyrimidinylamino)cyclohexyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901130132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R*,4R*)-tert-Butyl N-[4-(pyrimidin-4-ylamino)cyclohexyl]carbamate | |
CAS RN |
1448855-00-2 |
Source


|
| Record name | Carbamic acid, N-[trans-4-(4-pyrimidinylamino)cyclohexyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901130132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(4-methoxyphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2975835.png)
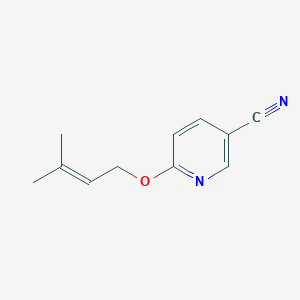
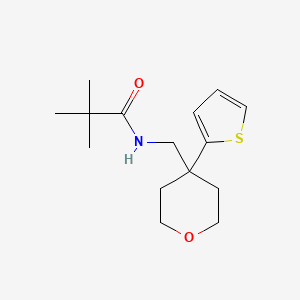
![(3Z)-1-(4-fluorobenzyl)-3-{[(2-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2975841.png)

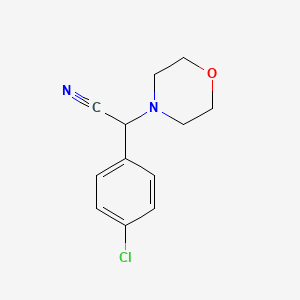
![3-[(4-Ethyl-1-piperazinyl)methyl]-2,5-dimethylbenzaldehyde dihydrochloride](/img/no-structure.png)
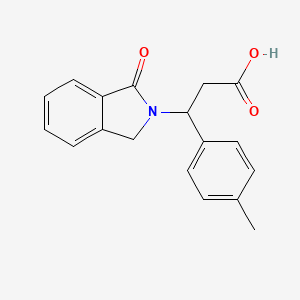
![4-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B2975847.png)
![(E)-N-(4-methoxyphenethyl)-2-(6'-methyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)hydrazinecarboxamide](/img/structure/B2975848.png)
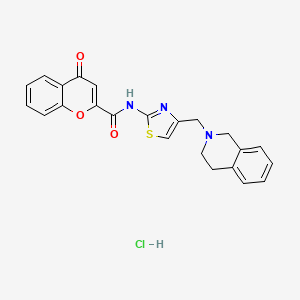


![3-chloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2975854.png)